1-Deoxy-1-morpholino-D-fructose

Catalog No.
S626868
CAS No.
6291-16-3
M.F
C10H19NO7
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxy-1-morpholino-D-fructose

CAS Number

6291-16-3

Product Name

1-Deoxy-1-morpholino-D-fructose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one

Molecular Formula

C10H19NO7

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1

InChI Key

MQDTXDVZHGTKQS-UUBZBTQISA-N

SMILES

C1COCCN1CC(=O)C(C(C(CO)O)O)O

Synonyms

1-deoxy-1-morpholinofructose, 1-DMF

Canonical SMILES

C1COCCN1C(C(=O)C(C(C(CO)O)O)O)O

Isomeric SMILES

C1COCCN1C(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

1-Deoxy-1-morpholino-D-fructose (DMF) is a valuable tool in scientific research, particularly in the field of glycation. Glycation, also known as non-enzymatic glycosylation, is a spontaneous process where sugars react with proteins or lipids. This reaction can lead to the formation of advanced glycation end products (AGEs) which have been implicated in various age-related diseases and complications of diabetes [].

DMF serves as an analog of the 1-deoxy-1-amino-fructose (DOF) radical, a key intermediate formed during glycation []. Due to its structural similarity to DOF, DMF can be used in assays to study different aspects of glycation. Here are some specific applications:

  • Measurement of Glycation Levels

    DMF can be employed in glycation assays to quantify the amount of protein or lipid modification by sugars. In these assays, DMF competes with biomolecules for reactive sugar carbonyl groups, effectively mimicking the initial step of glycation. The extent of DMF modification can then be measured to indirectly assess the level of glycation that would have occurred on the biomolecule of interest [].

  • Inhibitor Screening

    Researchers can utilize DMF assays to screen for potential inhibitors of glycation. By introducing candidate inhibitors into the assay system, scientists can evaluate their ability to reduce DMF modification, thereby indicating their potential to block glycation and AGE formation [].

1-Deoxy-1-morpholino-D-fructose is a chemical compound with the molecular formula C10H19NO6C_{10}H_{19}NO_6 and is classified under the category of sugar derivatives. It is structurally characterized by the presence of a morpholine ring attached to a deoxy sugar, specifically D-fructose. The compound is recognized for its role as an Amadori product, formed through the reaction of glucose with morpholine. This reaction leads to the modification of the sugar structure, which can influence its physical and biological properties .

  • Inhibition of dinitrophenol production: DMF may reduce the production of dinitrophenol, a molecule that disrupts cellular energy production []. This could potentially have implications for research on oxidative stress and mitochondrial dysfunction [].
  • Protein interaction: DMF's ability to bind to lysine residues (a specific amino acid) in proteins might be relevant for studying protein-carbohydrate interactions [].
  • Protection against oxidative damage: DMF has been shown to decrease reactive oxygen species (ROS) levels, potentially offering protection against oxidative stress-induced damage [].

DMF is currently for research use only and not intended for human consumption []. Information on specific toxicity data is limited. However, as a general precaution, it should be handled with standard laboratory safety procedures, including wearing gloves and eye protection.

The formation of 1-Deoxy-1-morpholino-D-fructose primarily occurs through the Maillard reaction, which involves the condensation of reducing sugars with amino compounds. The kinetics of this reaction have been studied extensively, revealing that the reaction conditions, such as temperature and pH, significantly affect the rate of formation and degradation of this compound. The primary reaction can be summarized as:

  • Formation:
    Glucose+Morpholine1 Deoxy 1 morpholino D fructose\text{Glucose}+\text{Morpholine}\rightarrow \text{1 Deoxy 1 morpholino D fructose}
  • Degradation: Under certain conditions, 1-Deoxy-1-morpholino-D-fructose can further degrade into various products, influenced by factors such as heat and acidity .

Research indicates that 1-Deoxy-1-morpholino-D-fructose exhibits several biological activities. Notably, it has been shown to have an inhibitory effect on certain metabolic pathways, including the production of dinitrophenol in specific biological assays . Additionally, its role as an Amadori product suggests potential implications in glycation processes related to diabetes and aging.

The synthesis of 1-Deoxy-1-morpholino-D-fructose typically involves:

  • Direct Reaction: The most common method is the direct reaction between glucose and morpholine under controlled conditions (temperature and pH). This process can be optimized to enhance yield and purity.
  • Purification: Following synthesis, purification methods such as crystallization or chromatography are often employed to isolate the compound from by-products and unreacted materials .

1-Deoxy-1-morpholino-D-fructose finds applications in various fields:

  • Sugar Science Research: It serves as a model compound for studying sugar modifications and their effects on biological systems.
  • Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in metabolic disorders.
  • Food Chemistry: Its formation through Maillard reactions makes it relevant in food science for understanding flavor development and nutritional aspects .

Interaction studies involving 1-Deoxy-1-morpholino-D-fructose focus on its reactivity with various biological molecules. These studies aim to elucidate how this compound interacts with proteins and enzymes, particularly those involved in glycation processes. Understanding these interactions is crucial for assessing its potential impacts on health and disease states related to oxidative stress and metabolic dysregulation.

Several compounds are structurally or functionally similar to 1-Deoxy-1-morpholino-D-fructose. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-D-glucosamineAmino sugar derivativeInvolved in chitin synthesis
D-FructoseNatural sugarKey energy source; involved in metabolic pathways
1-Deoxy-D-glucoseDeoxysugar derivativeImportant in cellular metabolism
N-Acetyl-D-glucosamineAcetylated amino sugarPrecursor for glycosaminoglycans

Uniqueness of 1-Deoxy-1-morpholino-D-fructose: Its distinctive morpholine ring structure sets it apart from other sugar derivatives, influencing its solubility and reactivity compared to more common sugars like D-fructose or D-glucosamine.

XLogP3

-3.4

Dates

Modify: 2023-08-15

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